molecular formula C25H21ClN2O4S B2686997 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate CAS No. 851126-56-2

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate

Cat. No.: B2686997
CAS No.: 851126-56-2
M. Wt: 480.96
InChI Key: WZASQJNBXHMCCJ-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure combining a pyrazole ring, a chlorophenyl thioether, and a dimethoxybenzoate ester, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Thioether Formation: The chlorophenyl thioether moiety is introduced through a nucleophilic substitution reaction where a chlorophenyl thiol reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the pyrazole derivative with 2,3-dimethoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups like nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound in drug discovery.

Medicine

Medicinal chemistry applications include the investigation of its pharmacological properties. The compound’s structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the thioether group suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzoate: Similar structure but lacks the dimethoxy groups.

    4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate: Similar but with different positioning of the methoxy groups.

    4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dihydroxybenzoate: Similar but with hydroxyl groups instead of methoxy groups.

Uniqueness

The unique combination of the pyrazole ring, chlorophenyl thioether, and dimethoxybenzoate ester in 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate provides distinct chemical properties and reactivity patterns. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-23(33-19-14-12-17(26)13-15-19)24(28(27-16)18-8-5-4-6-9-18)32-25(29)20-10-7-11-21(30-2)22(20)31-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZASQJNBXHMCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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